![molecular formula C11H15N5 B3043533 1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-胺 CAS No. 885499-56-9](/img/structure/B3043533.png)

1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-胺

描述

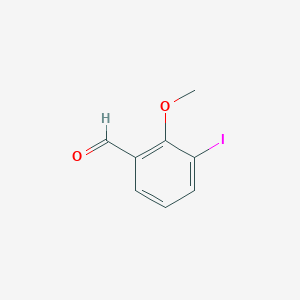

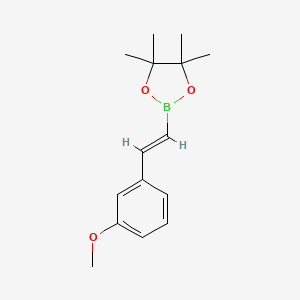

“1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine” is a compound that has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . This compound is part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

Molecular Structure Analysis

The molecular structure of this compound is derived from the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines series . The structure is optimized by varying the linker group between the piperidine and the lipophilic substituent .科学研究应用

癌症研究和抗肿瘤剂

1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-胺在癌症研究中显示出潜力,特别是作为蛋白激酶 B (Akt) 的抑制剂。蛋白激酶 B 是与生长和存活相关的细胞内信号通路中的关键成分,通常在癌症中失调。研究表明,该化合物的衍生物可以作为有效的口服生物利用度 PKB 抑制剂,影响异种移植模型中的肿瘤生长 (McHardy 等,2010 年)。

有机合成和晶体学

该化合物的相关性延伸到有机化学,特别是在各种复杂分子的合成中。例如,其衍生物已被用于合成取代的嘧啶亚胺和噻唑烷酮,后来对其抗菌活性进行了评估 (Merugu, Ramesh, & Sreenivasulu, 2010)。此外,已经研究了其晶体结构以了解其分子相互作用和构象,这对于设计具有特定性质的新分子至关重要 (Gehringer 等,2014 年)。

吡咯并[2,3-d]嘧啶的合成

该化合物在合成各种吡咯并[2,3-d]嘧啶中也很重要。例如,它已被用于五氧化二磷介导的反应中,以合成不同的吡咯并[2,3-d]嘧啶-4-胺,这些吡咯并[2,3-d]嘧啶-4-胺在农药的开发中具有应用 (Jørgensen, Girgis, & Pedersen, 1985)。

抗微生物和抗菌活性

1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-胺的衍生物已被合成并评估其抗微生物和抗菌活性。例如,某些含哌啶的嘧啶亚胺和噻唑烷酮显示出显着的抗菌特性,为抗菌药物领域的研究做出了贡献 (Merugu, Ramesh, & Sreenivasulu, 2010)。

作用机制

Target of Action

The primary target of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When extracellular growth factors bind to tyrosine receptor kinases at the cell surface, it leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on the molecular and cellular effects of PKB’s action.

未来方向

属性

IUPAC Name |

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYJTCRGELSHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=NC3=C2C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

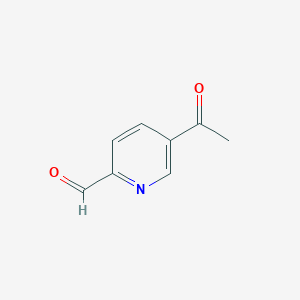

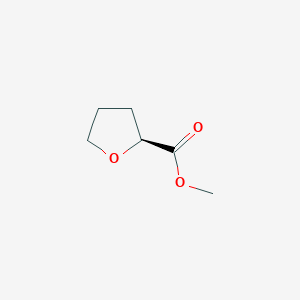

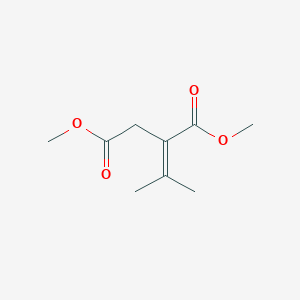

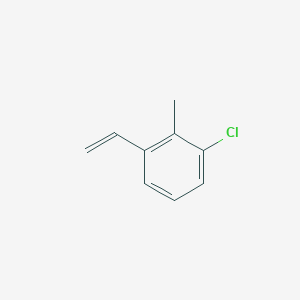

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine](/img/structure/B3043451.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B3043455.png)

![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3043460.png)